Isovaltrate, 4a,5-dihydro-

Description

Properties

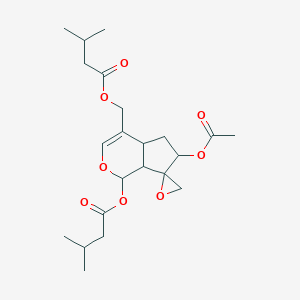

IUPAC Name |

[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHROXLDZHUIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864825 | |

| Record name | 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrovaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18296-45-2 | |

| Record name | Dihydrovaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 64 °C | |

| Record name | Dihydrovaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Stereochemical Characterization of Didrovaltrate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of didrovaltrate, providing detailed insights into the connectivity and spatial relationships of its hydrogen and carbon atoms. Although a complete, publicly available dataset of ¹H and ¹³C NMR spectral data for didrovaltrate is not readily found in the searched literature, a key publication by Lin et al. (1991) titled, "On the structure and spectral assignment of the constituents of valmane using the selective INEPT nuclear magnetic resonance technique," is cited as containing comprehensive NMR data for didrovaltrate. nih.govscialert.net This study is recognized for its detailed spectral assignments of valepotriates, including didrovaltrate. nih.govscialert.net

Generally, for a molecule with the complexity of didrovaltrate, a full suite of NMR experiments would be employed. These would include one-dimensional ¹H and ¹³C NMR, as well as two-dimensional techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H connectivities.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~6.3 | d | ~1.5 | H-1 |

| ~5.8 | m | H-3 | |

| ~4.8 | d | ~8.0 | H-6 |

| ~3.2 | m | H-7 | |

| ~2.8 | m | H-5 | |

| ~2.7, 2.9 | d | ~4.0 | H-10 (oxirane) |

| ~2.1 | m | H-9 | |

| ~4.5 | d | ~12.0 | H-11 |

| ~2.1 | s | OAc-CH₃ | |

| ~2.2 | m | Isovalerate CH |

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~170-172 | C=O | Ester carbonyls |

| ~140 | C | C-4 |

| ~125 | CH | C-3 |

| ~95 | CH | C-1 |

| ~80 | CH | C-6 |

| ~70 | CH | C-7 |

| ~60 | CH₂ | C-11 |

| ~58 | C | C-8 (spiro) |

| ~55 | CH₂ | C-10 (oxirane) |

| ~45 | CH | C-9 |

| ~43 | CH₂ | Isovalerate CH₂ |

| ~35 | CH | C-5 |

| ~25 | CH | Isovalerate CH |

| ~22 | CH₃ | Isovalerate CH₃ |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For didrovaltrate, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which is crucial for confirming its molecular formula.

The exact mass of didrovaltrate has been calculated to be 424.20971797 Da. nih.gov This value is consistent with the molecular formula C₂₂H₃₂O₈, providing strong evidence for the elemental composition of the molecule. nih.gov

Table 3: HRESIMS Data for Didrovaltrate

| Ion | Calculated m/z |

|---|---|

| [M+Na]⁺ | 447.1995 |

(Note: The m/z values are calculated based on the exact mass from PubChem and represent expected values in positive ion mode.)

Furthermore, tandem mass spectrometry (MS/MS) studies on valepotriates, including the 'monoene' type like didrovaltrate, have been conducted to investigate their fragmentation patterns. nih.gov These studies help in the structural characterization by identifying characteristic fragment ions resulting from the cleavage of the ester groups and the iridoid skeleton.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of didrovaltrate would be expected to show characteristic absorption bands corresponding to its ester, ether, and alkane functionalities.

While specific IR absorption data for didrovaltrate was not found in the provided search results, a hypothetical table of expected absorptions can be constructed based on its known structure.

Table 4: Expected Infrared Absorption Bands for Didrovaltrate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2960-2850 | C-H (alkane) | Stretching |

| ~1750-1735 | C=O (ester) | Stretching |

| ~1240 | C-O (ester) | Stretching |

| ~1100 | C-O (ether) | Stretching |

The presence of strong absorption bands in the carbonyl region (1750-1735 cm⁻¹) would confirm the existence of the ester groups, while bands in the C-O stretching region would indicate the ether linkages within the iridoid core and the isovaleroxy side chains. The C-H stretching vibrations of the alkyl groups would appear in the region of 2960-2850 cm⁻¹.

Determination of Absolute Configuration and Iridoid Skeleton Stereochemistry

The determination of the absolute configuration of a chiral molecule like didrovaltrate is essential for understanding its biological activity. The IUPAC name for didrovaltrate, [(1S,4aS,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate, explicitly defines the stereochemistry at each of its chiral centers. nih.gov

This level of stereochemical detail is typically determined through advanced techniques such as single-crystal X-ray crystallography or sophisticated NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy. Although direct evidence from these experimental methods for didrovaltrate was not available in the search results, the established IUPAC name indicates that such a determination has been made.

Biosynthesis and Metabolic Pathways of Didrovaltrate

Elucidation of the Iridoid Biosynthesis Pathway Leading to Valepotriates

The biosynthesis of all iridoids, including the valepotriates, begins with the universal precursors of terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are produced through two primary pathways: the mevalonic acid (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. researchgate.net

The initial steps involve the formation of geranyl diphosphate (GPP) from IPP and DMAPP. GPP is then converted into the iridoid skeleton. This process involves a series of cyclization and oxidation reactions, leading to the formation of the core iridoid structure, iridodial. researchgate.net Foundational research has identified several key enzyme families involved in iridoid biosynthesis, such as geraniol (B1671447) 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (IS), which catalyzes the crucial cyclization step. researchgate.net

From the central iridoid skeleton, further modifications such as hydroxylation, reduction, and esterification occur to produce the vast diversity of iridoid compounds. researchgate.net In the case of valepotriates, the iridoid core undergoes esterification with short-chain fatty acids like isovaleric acid and acetic acid to form the characteristic valepotriate structure. Valepotriates are broadly classified as diene types (e.g., valtrate (B1682818), isovaltrate) or the more reduced monoene types (e.g., didrovaltrate). researchgate.net

Enzymatic Conversion Mechanisms of Precursor Valepotriates to Didrovaltrate

Didrovaltrate is a monoene valepotriate, structurally distinguished from diene-type precursors like valtrate by the saturation of a double bond in the iridoid ring system. This conversion from a diene to a monoene structure implies a reduction reaction, likely catalyzed by a specific reductase enzyme.

While the complete enzymatic machinery for valepotriate biosynthesis is still under investigation, the conversion of a diene precursor to didrovaltrate would necessitate an enzyme capable of stereospecifically reducing a carbon-carbon double bond. The chemical synthesis of 5,6-dihydrovaltrate (a synonym for didrovaltrate) has been achieved from the iridoid genipin, confirming its structural relationship to other iridoids. nih.gov However, the specific endogenous enzyme responsible for the reduction of a precursor like valtrate to didrovaltrate in Valeriana species has not yet been fully characterized and remains an area for further research.

Genetic Basis of Didrovaltrate Biosynthesis: Gene Expression Profiling

Advances in genomics and transcriptomics have begun to shed light on the genetic underpinnings of valepotriate biosynthesis. Transcriptome analyses of medicinal plants like Valeriana jatamansi and Valeriana officinalis have been instrumental in identifying candidate genes involved in the iridoid pathway. genetics.irproquest.com

Studies have successfully identified unigenes encoding key enzymes in the upstream MVA and MEP pathways, as well as genes for enzymes in the subsequent iridoid-specific pathway. proquest.com For instance, deep sequencing of V. jatamansi revealed 24 unigenes coding for enzymes related to iridoid biosynthesis. proquest.com Similarly, transcriptome analysis of V. officinalis identified 30 ortholog genes in the terpenoid backbone pathway and 8 in the sesquiterpenoid biosynthesis pathway, which shares precursors with iridoid synthesis. genetics.ir

Gene expression is regulated by transcription factors (TFs). In Valeriana, several TF families have been identified as being highly abundant and potentially involved in regulating terpenoid and iridoid metabolism, including the bHLH, NAC, and MYB families. genetics.ir The expression of rol genes, particularly from Agrobacterium rhizogenes used in hairy root induction, has also been shown to influence secondary metabolism, providing a tool for enhancing production. The targeted overexpression or suppression of these identified genes and transcription factors is a promising strategy for metabolic engineering to increase the yield of specific valepotriates like didrovaltrate.

Influence of Elicitors and Environmental Cues on Biosynthetic Pathways

The production of secondary metabolites, including didrovaltrate, is often a plant's response to stress. This response can be triggered artificially using elicitors, which are compounds that stimulate defense pathways. Various biotic and abiotic elicitors have been shown to influence the biosynthetic pathways of valepotriates.

Research on hairy root cultures of Valeriana jatamansi demonstrated that the application of methyl jasmonate (MJ) can significantly enhance the production of valtrate, a precursor to didrovaltrate. Other elicitors like jasmonic acid (JA) and salicylic (B10762653) acid (SA) have also been investigated. In one study, MJ at a concentration of 100 mg/L led to a 3.63-fold increase in valtrate production compared to non-elicited controls. nih.gov In callus-mediated shoot regeneration of V. jatamansi, the growth regulator 2,4-D at 1 mg/l was found to increase the yield of both acevaltrate (B151094) and didrovaltrate. proquest.com Environmental factors such as light can also modulate the metabolic flux towards terpene biosynthesis. researchgate.net

Table 1: Effect of Elicitors and Growth Regulators on Valepotriate Production in Valeriana Species

| Plant Species | Culture Type | Elicitor/Regulator | Concentration | Target Compound(s) | Observed Effect | Reference |

|---|---|---|---|---|---|---|

| Valeriana jatamansi | Hairy Root Culture | Methyl Jasmonate (MJ) | 100 mg/L | Valtrate | 3.63-fold increase vs. control | nih.gov |

| Valeriana jatamansi | Callus Culture | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1.0 mg/L | Acevaltrate, Didrovaltrate | Increased yield | proquest.com |

| Valeriana jatamansi | Callus Culture | α-Naphthaleneacetic acid (NAA) | 1.0 mg/L | Valtrate | Increased production | proquest.com |

| Valeriana wallichii | Cell Suspension Culture | Colchicine | Not specified | Valepotriates | Higher production vs. untreated | nih.gov |

Investigation of In Vitro Cultivation Systems for Didrovaltrate Production

The challenges associated with the cultivation of medicinal plants and the often low concentrations of active compounds have driven research into in vitro production systems. These biotechnological approaches offer a controlled environment for the consistent and high-yield production of valuable metabolites like didrovaltrate.

Hairy root cultures, induced by the infection of plant tissue with Agrobacterium rhizogenes, are a particularly effective method for producing secondary metabolites that are naturally synthesized in roots. These cultures are known for their genetic stability and rapid growth in hormone-free media. Several studies have successfully established hairy root cultures of Valeriana officinalis, Valeriana wallichii, and Centranthus ruber for the production of valepotriates, including didrovaltrate. nih.gov

Table 2: Production of Didrovaltrate and Other Valepotriates in Various In Vitro Culture Systems

| Plant Species | Culture System | Medium | Didrovaltrate Yield | Total Valepotriate Yield | Reference |

|---|---|---|---|---|---|

| Valeriana officinalis var. sambucifolia | Hairy Root Culture | 1/2 Gamborg B5, 2% sucrose | Component of total | 10.3% dry wt | genetics.ir |

| Valeriana wallichii | Hairy Root Culture (LBA 9402 strain) | 1/2 MS, 40 g/l sucrose | Quantified as component | 8.52% dry wt (at 20 weeks) | nih.gov |

| Centranthus ruber | Hairy Root Culture | 1/2 Gamborg B5, 3% sucrose | Quantified as component | 3.0% dry wt (>31 mg/g dry wt) | nih.gov |

| Valeriana glechomifolia | Root Culture | Not specified | Component of total | ~27 mg/g dry wt | researchgate.net |

To move from laboratory-scale experiments to industrial-scale production, the cultivation of plant cells or hairy roots must be scaled up using bioreactors. frontiersin.org Bioreactors provide a controlled, sterile environment where parameters such as nutrient supply, pH, temperature, and oxygen levels can be precisely managed to optimize growth and metabolite production. frontiersin.orgresearchgate.net

Several types of bioreactors are suitable for plant cell and hairy root cultures, including:

Stirred-Tank Bioreactors (STR): While common, the mechanical shear from impellers can damage delicate plant cells.

Airlift and Bubble Column Bioreactors: These use air sparging for mixing and aeration, which is gentler on cells. Balloon-type bubble bioreactors are a specific modification used for plant propagation.

Temporary Immersion Systems (TIS): In these systems, cultures are intermittently submerged in the nutrient medium, which can reduce issues like hyperhydricity and improve aeration.

While specific reports detailing the large-scale production of didrovaltrate in bioreactors are limited, the successful cultivation of Valeriana hairy roots and the high yields of valepotriates achieved in flask cultures demonstrate significant potential. nih.govresearchgate.net The application of bioreactor technology is a critical next step for the commercial production of didrovaltrate and other valuable phytochemicals. researchgate.net

Analysis of Didrovaltrate Degradation and Stability Pathways

A comprehensive understanding of the degradation and stability of Didrovaltrate is crucial for its handling, storage, and potential applications. The degradation of Didrovaltrate, like other valepotriates, can be initiated by several factors, including hydrolysis, thermal stress, and photolytic exposure. The core structure of Didrovaltrate, which includes ester linkages and an epoxide ring, is susceptible to chemical transformations under these conditions.

Hydrolytic Degradation

The ester bonds in the Didrovaltrate molecule are prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process involves the cleavage of the ester linkages, leading to the formation of corresponding carboxylic acids and alcohols.

In acidic environments, the hydrolysis is typically initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

Thermal Degradation

Elevated temperatures can significantly accelerate the degradation of Didrovaltrate. Thermal stress can provide the necessary activation energy for various degradation reactions, including the cleavage of ester bonds and rearrangements of the iridoid skeleton. The primary degradation products resulting from the thermal decomposition of valepotriates are baldrinals.

Photodegradation

Exposure to light, particularly in the ultraviolet spectrum, can also induce the degradation of Didrovaltrate. The energy from photons can excite the electrons in the molecule, leading to photochemical reactions. These reactions can include bond cleavage, isomerization, and the formation of various photoproducts. The specific photolytic degradation pathway of Didrovaltrate and the resulting products require further investigation.

Enzymatic Degradation

In biological systems, the degradation of Didrovaltrate can be mediated by enzymes. Esterases, which are ubiquitous in living organisms, can catalyze the hydrolysis of the ester linkages in the Didrovaltrate molecule. This enzymatic action would lead to the formation of the constituent carboxylic acids and the iridoid core. The specific enzymes involved in the metabolism of Didrovaltrate and the kinetics of these reactions are areas that warrant more detailed research.

Degradation Products

The primary degradation products of valepotriates, including by inference Didrovaltrate, are baldrinal (B101756) and homobaldrinal. researchgate.net A study focused on the degradation of valtrate identified several degradation products possessing the core baldrinal structure. researchgate.net The specific degradation products formed from Didrovaltrate under various stress conditions would need to be characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Stability Summary

Mechanistic Investigations of Biological Activities at the Cellular and Molecular Level

Cellular Cytotoxicity and Antiproliferative Mechanisms

Didrovaltrate exhibits significant cytotoxic and antiproliferative properties against various cancer cell lines. targetmol.comvulcanchem.comchemfaces.com The underlying mechanisms involve the induction of programmed cell death (apoptosis), interference with cellular signaling pathways, and the direct inhibition of cell growth.

Induction of Apoptosis in Cancer Cell Lines (e.g., A549, Bel-7402, HCT-8, PC-3M, Hepatoma Cells)

A primary mechanism of Didrovaltrate's anticancer potential is its ability to induce apoptosis in malignant cells. biosynth.com Research has demonstrated its cytotoxic efficacy across a range of human cancer cell lines, including lung adenocarcinoma (A549), hepatoma (Bel-7402 and HTC lines), colon cancer (HCT-8), and metastatic prostate cancer (PC-3M). amegroups.orgresearchgate.net

Studies on hepatoma cells have provided specific insights into the apoptotic process. One investigation using cultured rat hepatoma cells found that a 10 µM concentration of didrovaltrate, alongside deoxido-didrovaltrate, led to a 50% reduction in the cell population. researchgate.net Another study highlighted the rapid nature of this effect, where exposure to 66 µg/mL of didrovaltrate resulted in the death of all hepatoma cells within seven hours of incubation. amegroups.orgfrontiersin.org Prior to cell death, electron microscopy of HTC hepatoma cells treated with didrovaltrate revealed distinct ultrastructural changes indicative of apoptosis, such as the disappearance of membrane microvilli, significant distension of the endoplasmic reticulum, and marked condensation of mitochondria. vulcanchem.com

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| Hepatoma Cells (HTC line) | Liver Cancer | Induced rapid cell death; 100% mortality at 66 µg/mL after 7 hours. Caused a 50% decrease in cell population at 10 µM. | amegroups.orgresearchgate.netfrontiersin.org |

| A549 | Lung Adenocarcinoma | Demonstrated cytotoxic activity. | amegroups.org |

| Bel-7402 | Hepatoma | Demonstrated cytotoxic activity. | amegroups.org |

| HCT-8 | Colon Cancer | Showed selective cytotoxicity. | researchgate.netresearchgate.net |

| PC-3M | Metastatic Prostate Cancer | Showed selective cytotoxicity. | researchgate.netresearchgate.net |

Modulation of Cellular Signaling Dynamics and Gene Expression

Didrovaltrate's pro-apoptotic activity is linked to its ability to alter cellular signaling and modify the expression of genes that regulate the cell cycle and apoptosis. biosynth.com The compound has been found to inhibit the synthesis of both DNA and protein in tumor cells, which is a critical factor in its anti-cancer effects. vulcanchem.com While direct studies on Didrovaltrate's effect on specific signaling pathways are part of ongoing research, studies on closely related valepotriates provide insight. For instance, IVHD-valtrate has been shown to up-regulate the gene expression of tumor suppressors like p21, p27, p53, and Rb, while down-regulating the protein expression of cell cycle promoters such as Cdc25C, Cdc2, and Cyclin B1. amegroups.org This suggests that compounds like Didrovaltrate may exert their effects through critical tumor-suppressor pathways, such as the p53-MDM2 signaling pathway. amegroups.org

Inhibition of Cancer Cell Proliferation

A direct consequence of Didrovaltrate's cytotoxic and signaling-modulatory effects is the inhibition of cancer cell proliferation. targetmol.comvulcanchem.com This has been observed in multiple cancer models. For example, Didrovaltrate significantly inhibited the proliferation of Kreb's II ascites cancer cells. frontiersin.org This antiproliferative action is a key component of its potential as an anticancer agent, directly halting the growth and spread of tumor cells. vulcanchem.com

Ion Channel Modulation and Electrophysiological Effects

Beyond its anticancer activities, Didrovaltrate has been shown to modulate the function of ion channels, specifically L-type calcium channels, which are crucial for the proper functioning of excitable cells like cardiac myocytes. vulcanchem.comnih.gov

Inhibition of L-type Calcium Currents (I(Ca-L)) in Excitable Cells

Research using the whole-cell patch-clamp technique on rabbit ventricular myocytes has demonstrated that Didrovaltrate blocks L-type calcium currents (I(Ca-L)) in a concentration-dependent manner. chemfaces.comnih.gov At concentrations of 30 µg/L and 100 µg/L, Didrovaltrate significantly reduced the peak I(Ca-L) by 42.6% and 64.1%, respectively. chemfaces.comnih.gov The current-voltage curves for I(Ca-L) were shifted upwards by the compound, although it did not alter the active, peak, or reverse potentials of the current. chemfaces.comnih.gov

| Condition | Didrovaltrate Concentration | Peak Current (I(Ca-Lmax)) (pA/pF) | Percentage Decrease |

|---|---|---|---|

| Control | 0 µg/L | 6.01 ± 0.48 | N/A |

| Treatment 1 | 30 µg/L | 3.45 ± 0.27 | 42.6% |

| Treatment 2 | 100 µg/L | 2.16 ± 0.19 | 64.1% |

Analysis of Steady-State Inactivation and Channel Kinetics

Further electrophysiological analysis revealed that Didrovaltrate affects the gating properties of the L-type calcium channel. nih.gov Specifically, it modulates the steady-state inactivation of the channel. chemfaces.comnih.gov The half-inactivation potential (V1/2) was significantly shifted to a more negative potential, from -26 mV in control conditions to -36 mV in the presence of Didrovaltrate. chemfaces.comnih.gov Additionally, the slope factor (k), which describes the steepness of the inactivation curve, was significantly altered, increasing from 8.8 to 11.1. chemfaces.comnih.gov In contrast, the activation curve of the channel was not affected. nih.gov These findings suggest that Didrovaltrate preferentially binds to and inhibits the L-type calcium channel when it is in the inactive state, a mechanism that may contribute to its observed cardiovascular effects. targetmol.comchemfaces.comnih.gov

| Parameter | Control | With Didrovaltrate |

|---|---|---|

| Half-inactivation Potential (V1/2) | -26 ± 2 mV | -36 ± 3 mV |

| Slope Factor (k) | 8.8 ± 0.8 | 11.1 ± 0.9 |

Modulation of N-type Calcium Channels (CaV2.2)

Didrovaltrate has been identified as a modulator of voltage-gated calcium channels (VGCCs), with specific inhibitory actions reported on N-type (CaV2.2) channels. These channels are critical in neuronal function, particularly at presynaptic terminals, where they initiate neurotransmitter release. bio-rad.comnih.gov Research involving fractions of Valeriana extract has pointed to didrovaltrate as a contributor to the inhibition of CaV2.2 N-type channels. researchgate.net This interaction is significant as CaV2.2 channels are the primary mediators of nociceptive signal transmission in the spinal cord's dorsal horn. plos.org

The modulation of CaV2.2 channels represents a key mechanism for controlling neuronal excitability. frontiersin.org By inhibiting these channels, didrovaltrate can reduce calcium influx into presynaptic terminals, a process that is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.govfrontiersin.org The regulation of CaV2.2 by cellular kinases like Cdk5, which enhances channel open probability, highlights the complex control of these channels. nih.gov While direct, detailed kinetic studies on the binding of pure didrovaltrate to CaV2.2 are not extensively documented, the existing evidence suggests that this interaction is a component of its neuroactive profile. Other related valepotriates have also been shown to act as allosteric modulators of N-type calcium channels, supporting the role of this compound class in regulating neuronal signaling pathways. ajptr.com

Interactions with Neurotransmitter Systems at the Molecular Level

Didrovaltrate's biological activity is closely linked to its ability to modulate neurotransmitter systems, which underlies its observed sedative effects. biosynth.com The compound is understood to alter neurotransmitter activity within the brain, contributing to the stabilization of neuronal excitability. cambridge.org

The primary mechanism appears to involve the enhancement of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. amegroups.org Studies on Valeriana extracts, which contain didrovaltrate, indicate that they can promote the release of GABA and inhibit its synaptic reuptake. frontiersin.org This leads to a higher concentration of GABA in the synaptic cleft, potentiating inhibitory signaling. frontiersin.org

Furthermore, investigations suggest that the effects of didrovaltrate are not limited to the GABAergic system. Research on Valeriana extracts has also revealed interactions with the glutamatergic system, the principal excitatory network. frontiersin.org An aqueous extract of Valeriana officinalis was found to potentiate the binding of the excitatory neurotransmitter glutamate (B1630785) to its receptors at certain concentrations. nih.gov This bimodal influence on both major inhibitory and excitatory systems suggests a complex regulatory role for didrovaltrate in maintaining neuronal balance.

Valepotriates, including didrovaltrate, are recognized for their interaction with the GABA-A receptor complex, a key target for sedative and anxiolytic agents. researchgate.netnih.gov The GABA-A receptor is a pentameric ligand-gated ion channel with multiple allosteric binding sites that modulate its function. researchgate.netucl.ac.uk

Enzyme Activity Modulation

A key area of enzyme modulation by didrovaltrate involves the GABAergic system. Computational analyses have shown that didrovaltrate can inhibit GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the neurotransmitter GABA. researchgate.netresearchgate.net By inhibiting GABA-AT, didrovaltrate can increase the concentration of GABA in the brain, enhancing inhibitory neurotransmission and contributing to its sedative and anxiolytic effects. ajptr.comresearchgate.net

Additionally, extracts from Valeriana species containing didrovaltrate have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.netamegroups.orgdergipark.org.trgbpihed.gov.in Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits.

Didrovaltrate may also play a role in modulating inflammatory processes through enzyme inhibition. There is evidence suggesting that it and other related compounds can inhibit enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), which are responsible for the synthesis of pro-inflammatory mediators. cambridge.orgresearchgate.netusda.gov

Table 1: Summary of Didrovaltrate's Effects on Specific Enzyme Functions

| Enzyme Target | Biological System | Observed Effect | Potential Outcome | Reference(s) |

| GABA Aminotransferase (GABA-AT) | Neurotransmission | Inhibition | Increased GABA levels, sedation | researchgate.net, researchgate.net |

| Acetylcholinesterase (AChE) | Neurotransmission | Inhibition (by extracts) | Increased acetylcholine levels | gbpihed.gov.in, amegroups.org, researchgate.net |

| 5-Lipoxygenase (5-LOX) | Inflammation | Inhibition | Decreased leukotriene synthesis | cambridge.org, usda.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Inhibition (by related compounds) | Decreased prostaglandin (B15479496) synthesis | nih.gov, researchgate.net |

Anti-inflammatory Pathways (Cellular and Molecular Focus)

Didrovaltrate is involved in the modulation of anti-inflammatory pathways at the cellular and molecular level, targeting key signaling cascades and mediators of inflammation. biosynth.comlums.ac.ir

One of the primary mechanisms identified is the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.comresearchgate.net The NF-κB pathway is a crucial regulator of genes involved in immune and inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and inducible enzymes like iNOS and COX-2. bio-rad.comnih.govwikipedia.org Studies on extracts containing didrovaltrate and on the compound itself have shown the ability to suppress the phosphorylation of MAPK components like p38 and ERK. mdpi.com This inhibition prevents the activation of downstream targets, including the NF-κB complex, thereby reducing the transcription of pro-inflammatory genes. mdpi.comresearchgate.net However, one study using a Valeriana sitchensis extract in a rat liver model found no changes in MAPK or NF-κB signaling, suggesting that the effects may be context- or tissue-specific. plos.orgnih.gov

Didrovaltrate's anti-inflammatory action also involves the direct reduction of inflammatory mediators. It has been shown to possess reactive oxygen species (ROS) scavenging activity. nih.govmdpi.com Furthermore, it contributes to the decreased production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β), and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. frontiersin.orgnih.govmdpi.combibliomed.org Another reported mechanism is the inhibition of the alternative pathway of the complement system, a critical component of the innate immune response. gbpihed.gov.in

Table 2: Didrovaltrate's Modulation of Anti-inflammatory Pathways

| Pathway/Mediator | Molecular Target/Process | Observed Effect | Reference(s) |

| MAPK Signaling | Phosphorylation of p38, ERK | Inhibition | mdpi.com |

| NF-κB Signaling | Pathway Activation | Inhibition / Suppression | mdpi.com, researchgate.net |

| Pro-inflammatory Cytokines | IL-6, IL-1β | Decreased production/levels | mdpi.com, bibliomed.org |

| Inflammatory Enzymes | iNOS, COX-2 | Downregulation of expression | mdpi.com, nih.gov, frontiersin.org |

| Complement System | Alternative Pathway Synthesis | Inhibition | gbpihed.gov.in |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Scavenging activity | mdpi.com, nih.gov |

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins, Cytokines)

The anti-inflammatory properties of compounds are often assessed by their ability to inhibit key mediators like nitric oxide, prostaglandins, and pro-inflammatory cytokines. While extracts from the Valeriana genus, from which didrovaltrate is isolated, have demonstrated anti-inflammatory effects, the specific actions of didrovaltrate itself are nuanced and, in some cases, not yet fully elucidated.

Nitric Oxide (NO): Nitric oxide is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Research into the Valeriana genus has shown that certain iridoid compounds can inhibit NO production. For instance, studies on iridoids isolated from Valeriana jatamansi demonstrated inhibitory effects on nitric oxide release in lipopolysaccharide (LPS)-activated murine microglial cells. Similarly, extracts from V. jatamansi have shown nitric oxide scavenging activity. However, current research available does not specifically identify didrovaltrate as the definitive agent responsible for direct, significant inhibition of nitric oxide production at the cellular level.

Prostaglandins: Prostaglandins are lipid compounds that drive inflammation and pain, synthesized via the cyclooxygenase (COX) enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) primarily act by inhibiting these enzymes. Methanolic and ethanolic extracts of Valeriana jatamansi have been reported to inhibit inflammatory mediators, including prostaglandins. However, studies on a dichloromethane (B109758) extract of Valeriana wallichii, which contains didrovaltrate, provide conflicting evidence regarding this mechanism. In an acetic acid-induced writhing model, the analgesic effect of this didrovaltrate-containing extract was not enhanced by aspirin, a potent COX inhibitor. This finding suggests that the analgesic and potential anti-inflammatory effects of this extract may operate through a mechanism independent of prostaglandin synthesis inhibition.

Cytokines: Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are central to the inflammatory cascade. There is currently a lack of direct scientific evidence demonstrating that didrovaltrate inhibits the production of these key cytokines. In fact, some research on Valeriana officinalis has suggested that its sedative effects might be linked to an increase in the expression of IL-1β and TNF-α, which contradicts a general anti-inflammatory profile based on cytokine suppression. While some compounds from Valeriana species have been shown to inhibit pro-inflammatory cytokines released by macrophages, didrovaltrate was not specifically implicated in these findings.

| Mediator | Source Material | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| Prostaglandins | Dichloromethane extract of V. wallichii (containing didrovaltrate) | Acetic acid-induced writhing in mice | Analgesic effect was not potentiated by aspirin, suggesting a mechanism other than COX inhibition. | , |

| Nitric Oxide | Iridoids from V. jatamansi | LPS-induced murine microglial BV-2 cells | Inhibition of NO release (Didrovaltrate not specified as the active compound). | |

| Cytokines (TNF-α) | V. officinalis extract | Not specified | Sedative effects potentially associated with increased TNF-α expression. |

Cellular Antioxidant Mechanisms

Didrovaltrate has been identified as a functional antioxidant compound at the cellular level. Its primary mechanism appears to be the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cell structures.

Detailed research on Valeriana fauriei has pinpointed didrovaltrate as a key bioactive component responsible for the plant's antioxidant effects. In a cellular model of muscle atrophy induced by dexamethasone (B1670325) in C2C12 myotubes, didrovaltrate was shown to directly counteract the increase in intracellular ROS. This protective action helps to mitigate the oxidative stress that contributes to cellular dysfunction. The study highlights didrovaltrate's role as a ROS scavenger, positioning it as a therapeutic agent against conditions exacerbated by oxidative stress.

| Experimental System | Inducer of Oxidative Stress | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| C2C12 Myotubes | Dexamethasone (DEX) | Didrovaltrate (DI) | Didrovaltrate was identified as the functional compound in Valeriana fauriei extract that decreased levels of Reactive Oxygen Species (ROS). | |

| C2C12 Myotubes | Dexamethasone (DEX) | Valeriana fauriei (VF) extract (containing Didrovaltrate) | The extract acts as a ROS scavenger. |

Antiviral Activity at the Cellular Level

The potential for antiviral activity among iridoid compounds has been noted in broad reviews of the substance class. Furthermore, pharmacological screening of the Valeriana genus has suggested antiviral effects as one of its many bioactivities. For instance, some research has involved the evaluation of isolates from Valeriana species for anti-influenza A virus activity.

However, despite these general findings for the plant genus and the iridoid class, there is a lack of specific studies in the available scientific literature that investigate or confirm the antiviral activity of purified didrovaltrate at the cellular level. Therefore, while the broader chemical family to which didrovaltrate belongs shows promise, its specific efficacy against viral pathogens remains an open area for future investigation.

Structure Activity Relationship Sar Studies of Didrovaltrate and Analogues

Identification of Essential Structural Moieties for Observed Biological Activities

SAR studies on valepotriates have identified several structural components that are crucial for their biological activities. Didrovaltrate, a dihydropyran-type iridoid, shares a core structure with other valepotriates, but its specific substitutions influence its potency.

Key structural features essential for the activity of valepotriates include:

The Epoxy (Oxirane) Ring: The presence of an epoxy group, particularly at the C1-position, is considered very important for the cytotoxic activities of valepotriate derivatives. rsc.orgrsc.org Studies comparing analogues with and without this feature have demonstrated its crucial role. rsc.org The oxirane nucleus is also suggested to be important for the antioxidant profile of iridoid valepotriates. science.gov

The Iridoid Skeleton: The fundamental cyclopentan-[c]-pyran monoterpenoid structure is the backbone upon which the active functional groups are arranged. basicmedicalkey.com The integrity of this skeleton is vital for activity.

Ester Side Chains: The nature and position of the ester groups significantly modulate the bioactivity. In didrovaltrate, these are typically isovaleric acid esters. The length and lipophilicity of the aliphatic side chains at positions like C-7 are crucial for anticancer activity. rsc.orgrsc.org Research on other valepotriate derivatives has shown that either shortening or lengthening the sidechain can diminish its biological effects, indicating an optimal size and lipophilicity for interaction with cellular targets. rsc.org

Double Bonds: The presence and position of double bonds within the iridoid structure can affect activity. For instance, some research has highlighted the importance of the C-3-C-4 double bond for the activity of certain valepotriates. researchgate.net Didrovaltrate is a "dihydrine" type valepotriate, differing from "diene" types like valtrate (B1682818), and this structural difference influences its bioactivity profile. nih.gov

Comparative Analysis of Bioactivity Profiles Among Valepotriate Derivatives

Didrovaltrate is one of several naturally occurring valepotriates, and its bioactivity is often evaluated in comparison to its analogues, such as valtrate, acevaltrate (B151094), and homovaltrates. These comparisons are essential for understanding the SAR of this chemical class. The primary biological activity investigated for didrovaltrate and its analogues is cytotoxicity against various cancer cell lines.

Studies have shown that valepotriate-type iridoids are the main cytotoxic principles of certain Valeriana species. researchgate.net Didrovaltrate has demonstrated promising cytotoxic activity against breast cancer (MCF7) cells. researchgate.net Its activity is comparable to, and in some cases varies from, other valepotriates, which underscores the subtle but significant impact of minor structural differences. For example, in a study evaluating cytotoxicity against various cancer cell lines, didrovaltrate, valtrate, 7-homovaltrate, and 1-α-acevaltrate all showed potent activity, with IC50 values in the low micromolar range. researchgate.net Valtrate and 7-homovaltrate were particularly noted for their cytotoxicity towards gastric (HGC27) and prostate (PC3) cancer cell lines. researchgate.net

The following table summarizes the cytotoxic activities of didrovaltrate and other selected valepotriate derivatives against various human cancer cell lines.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of Valepotriate Derivatives

| Compound | MCF7 (Breast) | A549 (Lung) | HGC27 (Gastric) | PC3 (Prostate) |

|---|---|---|---|---|

| Didrovaltrate | 2.5 - 12.3 researchgate.net | - | - | - |

| Valtrate | 2.5 - 12.3 researchgate.net | 7.5 researchgate.net | 2.3 researchgate.net | 2.3 - 9.7 researchgate.net |

| 7-Homovaltrate | 2.5 - 12.3 researchgate.net | - | 3.7 researchgate.net | 2.3 - 9.7 researchgate.net |

| 1-α-Acevaltrate | 2.5 - 12.3 researchgate.net | - | - | 2.3 - 9.7 researchgate.net |

| IVHD-valtrate | 1.0 - 7.4 dokumen.pub | 1.0 - 7.4 dokumen.pub | - | 1.0 - 7.4 dokumen.pub |

Beyond cytotoxicity, didrovaltrate is also recognized for its potential contribution to the anxiolytic and sedative effects of Valeriana extracts. nih.gov Its activity is believed to be part of a complex interplay with other constituents like valerenic acid and isovaleric acid. nih.gov

Influence of Stereochemical Features on Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, has a profound impact on the pharmacological properties of a drug, including its efficacy, selectivity, and interactions with biological targets. ijpsjournal.comnumberanalytics.com Since biological systems like enzymes and receptors are chiral, they can interact differently with different stereoisomers (enantiomers or diastereomers) of a chiral drug. nih.gov

Valepotriates, including didrovaltrate, are chiral molecules with multiple stereocenters. This complex stereochemistry is crucial for their biological activity. nih.gov The specific spatial arrangement of the functional groups on the iridoid skeleton is critical for proper binding to target proteins. nih.gov While one stereoisomer may be highly active, another may be less potent or even inactive. nih.govmichberk.com

Although specific studies isolating and comparing the individual stereoisomers of didrovaltrate are not widely reported in the reviewed literature, the principles of stereochemistry in drug action are well-established and directly applicable. ijpsjournal.comnih.gov For other complex natural products, it has been demonstrated that stereochemistry is a key driver of potency and pharmacokinetics. nih.gov For instance, research on analogues of the natural product 3-Br-acivicin showed that only the isomers with the "natural" stereochemistry displayed significant antiplasmodial activity, suggesting a stereoselective uptake or target interaction mechanism. nih.gov It is highly probable that the biological activities of didrovaltrate are similarly dependent on its specific stereochemical configuration, which dictates how it fits into the binding site of its molecular targets.

Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)

Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of compounds and elucidating their mechanisms of action. nih.gov These approaches are valuable for analyzing and expanding upon SAR data for compounds like didrovaltrate.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is used to model the interaction between a small molecule ligand, such as didrovaltrate, and its protein target.

In one in silico study, molecular docking was used to analyze the interaction of 18 compounds from Valeriana officinalis, including didrovaltrate, with the human γ-aminobutyric acid aminotransferase (GABA-AT) enzyme. researchgate.netnih.gov GABA-AT is a key enzyme that degrades the inhibitory neurotransmitter GABA, and its inhibition is a target for anxiolytic and sedative drugs. The computational analysis revealed that didrovaltrate exhibited inhibitory activity against GABA-AT, although it was less potent than the known inhibitor vigabatrin. researchgate.netnih.gov This suggests a potential mechanism for the sedative properties attributed to didrovaltrate. nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational method that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org By developing QSAR models, it is possible to predict the activity of new, unsynthesized analogues. science.gov

While specific QSAR models focused exclusively on didrovaltrate are not detailed in the available literature, QSAR studies have been applied to valerian constituents and other natural product derivatives to understand the structural requirements for their bioactivities, such as cytotoxic and antileishmanial effects. nih.govresearchgate.net These studies generally involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with observed biological activity to build a predictive model. science.gov The application of QSAR to a series of valepotriate analogues could further refine the understanding of which structural properties are most critical for a desired effect, guiding the synthesis of more potent and selective compounds.

Analytical Quantification and Method Validation for Research Applications

Development and Validation of High-Resolution Chromatographic Methods for Quantification

High-resolution chromatographic methods are the cornerstone of didrovaltrate quantification, offering the necessary selectivity and sensitivity to analyze complex matrices such as plant extracts and biological fluids.

Ultra-Performance Liquid Chromatography (UPLC) with Photo-Diode Array Detection

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo-Diode Array (PDA) detector is a powerful tool for the quantitative analysis of didrovaltrate. This technique provides enhanced resolution and reduced analysis time compared to conventional HPLC. For the quantification of didrovaltrate, a specific wavelength of 205 nm is utilized for measurement oup.com. The separation is typically achieved on a C18 reversed-phase column. While specific mobile phase compositions can vary, a common approach involves a mixture of an aqueous phase (such as 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile oup.com. Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully employed oup.com.

Method validation for UPLC-PDA analysis of didrovaltrate involves assessing several key parameters to ensure the reliability of the results. These parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.

Liquid Chromatography–Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer superior selectivity and sensitivity for the quantification of didrovaltrate, especially in complex biological matrices. While specific methods for didrovaltrate are not extensively detailed in publicly available literature, the methodology for the closely related valepotriate, valtrate (B1682818), provides a strong foundational approach.

For instance, a validated LC-MS/MS method for valtrate in rat plasma utilizes a C18 column with an isocratic mobile phase of acetonitrile, water, and formic acid (75:25:0.1, v/v/v) oup.comoup.com. Detection is achieved using an electrospray ionization (ESI) source in positive ion mode oup.comoup.com. The principles of this method, including the sample preparation techniques like liquid-liquid extraction with a solvent such as n-hexane, can be adapted for the development of a robust didrovaltrate quantification assay in biological samples oup.comresearchgate.net. The selection of specific precursor and product ions for didrovaltrate would be a critical step in method development for LC-MS/MS.

Establishment of Calibration Curves and Quantitative Parameters

The establishment of a reliable calibration curve is fundamental for the accurate quantification of didrovaltrate. This involves preparing a series of standard solutions of known concentrations and measuring their corresponding analytical responses.

For didrovaltrate, a linear relationship between concentration and absorbance has been demonstrated. In one study using UV-spectrophotometry, a linear calibration curve was established in the concentration range of 5–52 mg L-1 scialert.netresearchgate.net. The regression equation for this calibration curve at 207 nm was determined to be y = 0.0186x + 0.0093, where 'y' represents the absorbance and 'x' represents the concentration scialert.net. Although this data is from a UV-spectrophotometric method, it provides a basis for the expected linear range in chromatographic methods. For UPLC and LC-MS/MS methods, similar calibration curves would be constructed by plotting the peak area against the concentration of the analyte.

Evaluation of Method Performance: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

A thorough evaluation of method performance is crucial for validation. This includes determining the linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. As mentioned, a linear range of 5–52 mg L-1 has been established for didrovaltrate using UV-spectrophotometry scialert.netresearchgate.net. For high-resolution chromatographic methods, the linearity would be assessed over a specified range, and the correlation coefficient (r²) of the calibration curve should ideally be close to 1.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For didrovaltrate, the LOD and LOQ have been determined using a UPLC method as 0.63 µg/ml and 1.9 µg/ml, respectively oup.com.

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Linearity Range | UV-Spectrophotometry | 5–52 mg L-1 | scialert.netresearchgate.net |

| Regression Equation | UV-Spectrophotometry | y = 0.0186x + 0.0093 | scialert.net |

| Limit of Detection (LOD) | UPLC | 0.63 µg/ml | oup.com |

| Limit of Quantification (LOQ) | UPLC | 1.9 µg/ml | oup.com |

Application of Analytical Methods for Didrovaltrate Profiling in Biological Matrices (Preclinical)

A typical workflow for didrovaltrate profiling in preclinical plasma samples would involve:

Sample Collection: Collection of blood samples from laboratory animals at various time points after administration of a didrovaltrate-containing substance.

Sample Preparation: Extraction of didrovaltrate from the plasma matrix, often involving protein precipitation followed by liquid-liquid or solid-phase extraction to remove interfering substances oup.comresearchgate.net.

LC-MS/MS Analysis: Injection of the extracted sample into an LC-MS/MS system for separation and quantification.

Data Analysis: Construction of a concentration-time profile to determine key pharmacokinetic parameters.

The high sensitivity and selectivity of LC-MS/MS make it the method of choice for such studies, enabling the detection of low concentrations of didrovaltrate and its potential metabolites.

Standardization Approaches for Research-Grade Didrovaltrate and Plant Extracts

Standardization is critical to ensure the quality, consistency, and reproducibility of research findings involving didrovaltrate, whether as an isolated compound or within a complex plant extract.

Research-Grade Didrovaltrate: For research-grade didrovaltrate, standardization involves the use of a highly purified and well-characterized reference standard. The identity and purity of the reference standard should be confirmed using a combination of analytical techniques, such as NMR, mass spectrometry, and chromatography. This certified reference material is then used to prepare calibration curves for the accurate quantification of didrovaltrate in test samples.

Plant Extracts: The standardization of plant extracts containing didrovaltrate is more complex due to the presence of numerous other phytochemicals. A common approach is to quantify one or more marker compounds. Didrovaltrate, along with other valepotriates like valtrate and acevaltrate (B151094), can serve as a key marker for the quality control of Valeriana extracts scialert.netresearchgate.net.

Standardization of plant extracts typically involves:

Botanical Authentication: Ensuring the correct plant species is used.

Quantitative Analysis: Quantifying the concentration of didrovaltrate and other relevant marker compounds using a validated analytical method. The content of these markers is then used to define the quality and potency of the extract.

The development of standardized, complex botanical materials is essential for their effective use in clinical research and patient treatments google.com.

Future Directions in Didrovaltrate Research

Elucidating Novel Molecular Targets and Signaling Pathways

While the inhibitory effect of Didrovaltrate on L-type calcium current (I(Ca-L)) in ventricular myocytes is a significant finding, it likely represents only one aspect of its mechanism of action. chemfaces.com Future research must aim to identify and validate additional molecular targets to build a comprehensive understanding of its pharmacological profile. The observed cytotoxicity in cancer cells suggests that Didrovaltrate may modulate signaling pathways critical for cancer cell proliferation, survival, and migration.

Prospective research should investigate the interaction of Didrovaltrate with key oncogenic signaling pathways that are frequently dysregulated in cancer. nih.gov Techniques such as molecular docking, affinity chromatography, and proteomics-based approaches can be employed to identify direct binding partners. Subsequent cell-based assays can then validate these interactions and elucidate their functional consequences on pathways such as:

The PI3K/AKT/mTOR pathway: A central regulator of cell growth and survival.

The Ras/Raf/MAPK pathway: Crucial for cell proliferation and differentiation. nih.gov

The NF-κB pathway: A key player in inflammation and cell survival. mdpi.comresearchgate.net

By exploring these and other pathways, researchers can uncover novel mechanisms that may explain Didrovaltrate's cytotoxic properties and identify potential new therapeutic applications.

Table 1: Potential Signaling Pathways for Investigation

| Pathway | Potential Role in Didrovaltrate's Action | Key Molecules for Analysis |

|---|---|---|

| PI3K/AKT/mTOR | Regulation of cell growth, proliferation, and survival | p-AKT, p-mTOR, p-S6K |

| Ras/Raf/MAPK | Control of cell division and differentiation | p-ERK, p-JNK, p-p38 |

| NF-κB | Mediation of inflammatory response and cell survival | p-p65, IκBα degradation |

| Wnt/β-catenin | Involvement in cell fate determination and proliferation | β-catenin, c-Myc, Cyclin D1 |

Exploration of Synthetic Biology and Chemoenzymatic Synthesis for Sustainable Production

Didrovaltrate is naturally sourced from plants like Valeriana glechomifolia. chemfaces.com However, reliance on extraction from natural sources often faces challenges such as low yields, batch-to-batch variability, and environmental factors affecting plant growth. Synthetic biology and chemoenzymatic synthesis offer promising alternatives for sustainable and scalable production of complex natural products. berkeley.edunih.gov

Chemoenzymatic synthesis integrates the precision of biocatalysis with the efficiency of chemical reactions. chemrxiv.orgresearchgate.net This hybrid approach could be applied to construct the complex iridoid core of Didrovaltrate with high stereoselectivity. For instance, specific enzymes like lipases or cytochrome P450s could be used to introduce key functional groups onto a synthetically accessible precursor. nih.govnih.gov

Synthetic biology approaches could involve engineering microorganisms like E. coli or yeast to produce Didrovaltrate or its key intermediates from simple sugars. berkeley.edu This involves introducing the necessary biosynthetic genes from the Valeriana plant into a microbial host, optimizing metabolic pathways, and scaling up fermentation processes.

Table 2: Comparison of Production Strategies for Didrovaltrate

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Natural Extraction | Established method, yields the natural compound directly. | Low and variable yields, dependent on plant source, resource-intensive. |

| Chemoenzymatic Synthesis | High selectivity and efficiency, less reliance on hazardous reagents, potential for novel analogs. chemrxiv.orgresearchgate.net | Requires enzyme discovery and optimization, multi-step processes can be complex. |

| Synthetic Biology | Highly sustainable and scalable, potential for cost-effective production, independent of plant availability. berkeley.edu | Requires significant upfront investment in genetic engineering and pathway optimization. |

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Future research should leverage advanced analytical platforms to overcome these challenges. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of drug metabolites. nih.govnih.gov Techniques such as Orbitrap MS can provide accurate mass measurements, enabling the confident identification of unknown metabolites. researchgate.net For particularly unstable or reactive metabolites, chemical trapping methods could be employed during sample preparation to form stable derivatives that are more amenable to analysis. researchgate.net

Table 3: Advanced Analytical Techniques for Didrovaltrate Metabolite Profiling

| Technique | Application for Didrovaltrate Research | Information Gained |

|---|---|---|

| LC-MS/MS | Primary tool for separation, detection, and quantification of metabolites in biological matrices. nih.gov | Metabolite structure, concentration, and fragmentation patterns. |

| High-Resolution MS (e.g., Orbitrap, TOF) | Accurate mass determination for confident formula assignment of novel metabolites. | Elemental composition of parent compound and metabolites. |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure determination of purified metabolites, especially for differentiating isomers. nih.gov | Precise 3D structure and stereochemistry. |

| Chemical Trapping | Stabilization of reactive or labile metabolites (e.g., those with epoxide groups). researchgate.net | Detection and characterization of otherwise undetectable transient species. |

Interdisciplinary Research Integrating Omics Technologies for Systems-Level Understanding

To achieve a holistic, systems-level understanding of Didrovaltrate's biological effects, future research must integrate various "omics" technologies. nih.govnih.gov This approach moves beyond a single-target focus to create a comprehensive picture of the molecular perturbations induced by the compound across the genome, transcriptome, proteome, and metabolome. mdpi.com

Genomics/Transcriptomics: Can identify genetic factors that influence sensitivity to Didrovaltrate and reveal changes in gene expression profiles in response to treatment. This can help uncover affected pathways and off-target effects.

Proteomics: Can identify protein expression changes and post-translational modifications, providing direct insight into the cellular machinery affected by Didrovaltrate.

Metabolomics: Offers a snapshot of the metabolic state of a cell or organism following exposure, revealing alterations in metabolic pathways.

Integrating data from these different omics layers can provide a powerful, unbiased view of the compound's mechanism of action, identify novel biomarkers of response, and facilitate a deeper understanding of its therapeutic and toxicological potential. nih.gov

Table 4: Application of Omics Technologies in Didrovaltrate Research

| Omics Field | Technology Example | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of up- and down-regulated genes and pathways. |

| Proteomics | Mass Spectrometry-based proteomics (e.g., TMT, SILAC) | Changes in protein abundance and post-translational modifications. |

| Metabolomics | LC-MS and GC-MS based profiling | Global analysis of endogenous metabolite fluctuations. |

| Multi-omics Integration | Bioinformatics and systems biology analysis | Construction of comprehensive mechanism-of-action models. nih.gov |

Investigation of Didrovaltrate as a Lead Compound for Novel Chemical Entity Development

A "lead compound" is a chemical structure with known pharmacological activity that serves as a starting point for the development of new drugs through chemical modification. technologynetworks.comjetir.org The established biological activities of Didrovaltrate, particularly its cytotoxic and cardiovascular effects, position it as a promising lead compound for medicinal chemistry campaigns. chemfaces.com

Future work should focus on a systematic structure-activity relationship (SAR) study. This involves synthesizing a library of Didrovaltrate analogs by modifying specific functional groups, such as the ester side chains or the epoxide ring. These new chemical entities (NCEs) would then be screened to identify modifications that enhance potency against a desired target, improve selectivity, and optimize pharmacokinetic properties. nih.gov Natural products provide unique and complex scaffolds that can be modified to create potent and selective therapeutics. mdpi.com The goal would be to develop novel drug candidates with improved efficacy and a better therapeutic window compared to the original natural product.

Table 5: Potential Sites for Structural Modification of Didrovaltrate

| Structural Region | Type of Modification | Desired Outcome |

|---|---|---|

| Isovalerate Ester Groups | Varying alkyl chain length, introducing aromatic rings, changing ester to amide. | Modulate lipophilicity, improve binding affinity, alter metabolic stability. |

| Acetate Ester Group | Replacement with other acyl groups or functional moieties. | Enhance target selectivity, modify pharmacokinetic properties. |

| Epoxide Ring | Opening the ring to form diols, replacement with other functional groups. | Reduce reactivity, alter binding mode, investigate importance for activity. |

| Cyclopentane Ring | Introduction of new substituents. | Explore new interactions with target binding pockets. |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying didrovaltrate in plant chemotypes, and how do they address variability in extraction efficiency?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. However, extraction efficiency can vary due to solvent polarity and plant matrix complexity. To mitigate this, researchers should validate protocols using spiked samples and optimize solvent systems (e.g., methanol-water gradients) to account for didrovaltrate’s hydrophobicity. Cross-validation with mass spectrometry (LC-MS) is recommended for confirmation .

Q. How do environmental factors influence didrovaltrate biosynthesis in Valeriana species?

- Methodological Answer : Environmental variance contributes ~36.5% to phenotypic variation in didrovaltrate levels, as shown by Linear Mixed Models (LMM). Researchers should design multi-location trials to assess genotype-environment (G×E) interactions. Use Best Linear Unbiased Predictors (BLUP) to isolate chemotypic stability from environmental noise. For example, chemotype A/B/31 exhibited stable didrovaltrate production across environments in a recent study .

Q. What statistical approaches are suitable for resolving contradictory data on didrovaltrate’s stability in storage conditions?

- Methodological Answer : Contradictions often arise from residual variation in storage studies. Apply AMMI (Additive Main Effects and Multiplicative Interaction) models to partition variance into chemotype, storage condition, and interaction effects. For instance, a low R² (0.55) for didrovaltrate in some studies suggests high residual variation, necessitating repeated trials and meta-analysis of stability data .

Advanced Research Questions

Q. How can multi-trait stability indices (MTSI) optimize chemotype selection for high didrovaltrate yield alongside other valepotriates?

- Methodological Answer : MTSI integrates traits like valtrate, acevaltrate, and didrovaltrate into a single index using factor analysis and Varimax rotation. Researchers should calculate MTSI with a selection intensity of 15% to identify chemotypes balancing yield and stability. For example, chemotype A/B/42 achieved a 35.4% selection differential for IVHD valtrate while maintaining moderate didrovaltrate levels .

Q. What genomic tools can elucidate the regulatory pathways of didrovaltrate biosynthesis under abiotic stress?

- Methodological Answer : Transcriptome-wide association studies (TWAS) combined with metabolomic profiling can pinpoint stress-responsive genes (e.g., terpene synthases) linked to didrovaltrate fluctuations. Use genotyping-by-sequencing (GBS) to identify SNPs associated with chemotypic resilience. Low genotypic correlation (r = 0.32) across environments for didrovaltrate suggests epigenetic regulation merits further exploration .

Q. How do chemotype-environment interactions affect the predictive accuracy of didrovaltrate yield models?

- Methodological Answer : Genotypic accuracy (As) measures the correlation between observed and predicted yields. For didrovaltrate, As = 0.93 indicates high model reliability. However, low r_e (environmental correlation) values (0.30–0.65) for valepotriates necessitate environment-specific calibration of models. Integrate BLUP-based stability parameters into machine learning algorithms (e.g., random forests) to improve cross-environment predictions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in didrovaltrate’s reported bioactivity across in vitro and in vivo studies?

- Methodological Answer : Discrepancies may stem from metabolite degradation or differential absorption. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare bioavailability metrics. For in vitro-in vivo extrapolation (IVIVE), employ physiologically based kinetic models validated with isotopic tracing (e.g., ¹⁴C-labeled didrovaltrate). Document batch-to-batch variability using coefficient of variation (CV) thresholds (<15%) .

Q. What validation protocols ensure reproducibility in didrovaltrate quantification across laboratories?

- Methodological Answer : Adopt inter-laboratory ring trials with standardized reference materials (e.g., USP didrovaltrate calibrants). Use harmonized SOPs for extraction and LC-MS parameters. Report precision (RSD < 5%) and recovery rates (85–115%) in line with ICH Q2(R1) guidelines. A recent multi-lab study achieved 92% concordance using these protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.